Differential In Vivo Antiarrhythmic Spectrum: Suricainide Lacks Efficacy Against Adrenaline-Induced Arrhythmia Unlike Flecainide and Disopyramide
In a standardized panel of three canine ventricular arrhythmia models (digitalis, adrenaline, and two-stage coronary ligation) plus aconitine-induced atrial arrhythmia, suricainide suppressed digitalis, 24 h coronary ligation, 48 h coronary ligation, and aconitine arrhythmias but was explicitly ineffective against adrenaline-induced arrhythmia [1]. In contrast, flecainide suppressed all three ventricular arrhythmia types including adrenaline (minimum effective plasma concentration 1.4 ± 0.6 µg/mL), and disopyramide also suppressed all three (adrenaline minimum effective concentration 4.2 ± 1.1 µg/mL) [2][3]. Procainamide, like suricainide, suppressed coronary ligation arrhythmia but was ineffective against adrenaline arrhythmia, while SUN 1165 (pilsicainide) suppressed digitalis and coronary ligation but not adrenaline arrhythmia — establishing a distinct efficacy cluster [2].
| Evidence Dimension | Efficacy against adrenaline-induced canine ventricular arrhythmia in vivo |
|---|---|
| Target Compound Data | Not effective (no suppression of adrenaline arrhythmia at any tested dose) |
| Comparator Or Baseline | Flecainide: effective, minimum plasma concentration 1.4 ± 0.6 µg/mL; Disopyramide: effective, 4.2 ± 1.1 µg/mL; Procainamide: not effective; SUN 1165 (pilsicainide): not effective |
| Quantified Difference | Suricainide shares adrenaline-ineffective profile with procainamide and SUN 1165; flecainide and disopyramide are effective (qualitative difference in spectrum) |
| Conditions | Canine ventricular arrhythmia models: halothane-adrenaline, digitalis, and two-stage coronary ligation; aconitine-induced atrial arrhythmia; i.v. administration; minimum effective plasma concentrations determined (Mitsuhashi 1988; Hashimoto 1983; Flecainide 1989; Hashimoto 1985) |
Why This Matters
A researcher aiming to dissect adrenergic vs. non-adrenergic arrhythmogenic mechanisms must select suricainide over flecainide or disopyramide to avoid adrenergic pathway interference; procurement should exclude flecainide if adrenaline arrhythmia suppression is an undesired confounding variable.
- [1] Mitsuhashi H, Hashimoto K. Antiarrhythmic profile of a new class 1 drug, AHR 10718, on canine atrial and ventricular arrhythmia models. Jpn J Pharmacol. 1988 Apr;46(4):349-58. doi:10.1254/jjp.46.349. PMID: 3404765. View Source
- [2] Hashimoto K, Shibuya T, Satoh H, Imai S. Quantitative analysis of the antiarrhythmic effect of drugs on canine ventricular arrhythmias by the determination of minimum effective plasma concentrations. Jpn Circ J. 1983 Jan;47(1):92-7. doi:10.1253/jcj.47.92. PMID: 6827775. View Source
- [3] Antiarrhythmic Effects of the Class 1c Antiarrhythmic Drug, Flecainide, on Canine Ventricular Arrhythmia Models. Jpn Heart J. 1989;30(4):487-495. doi:10.1536/ihj.30.487. View Source
